molecular formula C26H25N5O3S B11149665 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11149665
M. Wt: 487.6 g/mol
InChI Key: LRGAGQXSEIRUFN-JCMHNJIXSA-N
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Description

The compound 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide features a hybrid heterocyclic scaffold comprising:

  • A 1-phenyl-3-(3-methoxyphenyl)pyrazole core.
  • A 4-oxo-4,5-dihydro-1,3-thiazole ring conjugated via a methylidene group.
  • A piperidine-4-carboxamide substituent at the thiazole-2-position.

This structure integrates pharmacophores associated with diverse biological activities, such as kinase inhibition, antimicrobial effects, and anticancer properties . The 3-methoxyphenyl group may enhance lipophilicity and binding interactions, while the piperidine-carboxamide moiety improves solubility and metabolic stability.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25N5O3S/c1-34-21-9-5-6-18(14-21)23-19(16-31(29-23)20-7-3-2-4-8-20)15-22-25(33)28-26(35-22)30-12-10-17(11-13-30)24(27)32/h2-9,14-17H,10-13H2,1H3,(H2,27,32)/b22-15-

InChI Key

LRGAGQXSEIRUFN-JCMHNJIXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds (Table 1) share core pyrazole-thiazole/thiazolidinone frameworks but differ in substituents and bioactivity profiles:

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Key Substituents Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Target Compound 3-Methoxyphenyl (pyrazole), piperidine-4-carboxamide (thiazole) C₂₇H₂₄N₄O₃S 508.58 Not Provided
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-Diphenyl (pyrazole), phenethyl (thiazolidinone) C₂₈H₂₂N₄OS₂ 502.63 4574653
N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-Chlorophenyl (pyrazole), 4-methylbenzamide (thiazolidinone) C₂₉H₂₂ClN₅O₂S₂ 592.10 4574325

Structural Analysis

Pyrazole Substitution: The target compound’s 3-methoxyphenyl group contrasts with the diphenyl () and 4-chlorophenyl () groups in analogs. The 1-phenyl group is conserved across all compounds, suggesting its role in π-π stacking interactions.

Thiazole/Thiazolidinone Variations: The target compound contains a 4-oxo-4,5-dihydro-1,3-thiazole, whereas analogs in –6 feature 2-thioxo-1,3-thiazolidin-4-one rings. The thioxo group in analogs may enhance metal-binding affinity, while the dihydrothiazole in the target compound could influence ring planarity and conformational stability .

Piperidine-Carboxamide vs. Aromatic Substituents :

  • The piperidine-4-carboxamide in the target compound introduces a polar, flexible side chain absent in analogs. This moiety is associated with improved aqueous solubility and target engagement in kinase inhibitors .
  • Analogs in –6 use aromatic substituents (e.g., phenethyl, 4-methylbenzamide), which may increase hydrophobicity and membrane permeability but reduce metabolic stability .

Research Findings and Hypothetical Bioactivity

Computational Insights

  • Electrostatic Potential (ESP): Tools like Multiwfn () could analyze ESP distributions, revealing electron-rich regions (e.g., thiazole oxygen/sulfur atoms) critical for hydrogen bonding or metal coordination.
  • Topological Analysis : The thiazole ring’s electron density may differ between the target compound (4-oxo) and analogs (2-thioxo), affecting reactivity and binding .

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